molecular formula C10H8N2O3 B14277377 3-(2-Cyanoanilino)-3-oxopropanoic acid CAS No. 173035-08-0

3-(2-Cyanoanilino)-3-oxopropanoic acid

Cat. No.: B14277377
CAS No.: 173035-08-0
M. Wt: 204.18 g/mol
InChI Key: SJAZJHPDWJKZBJ-UHFFFAOYSA-N
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Description

3-(2-Cyanoanilino)-3-oxopropanoic acid is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound is characterized by the presence of a cyano group attached to an aniline moiety, which is further connected to a propanoic acid structure. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyanoanilino)-3-oxopropanoic acid typically involves the reaction of 2-cyanoaniline with a suitable acylating agent. One common method is the reaction of 2-cyanoaniline with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyanoanilino)-3-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

3-(2-Cyanoanilino)-3-oxopropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Cyanoanilino)-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the aniline moiety can interact with various enzymes and receptors. These interactions can modulate cellular processes and biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Cyanoanilino)propanoic acid
  • 4-[(carboxycarbonyl)amino]-2-cyanoanilino(oxo)acetic acid
  • 3-(3-chloro-2-cyanoanilino)-N,N-diethylpropanamide

Uniqueness

3-(2-Cyanoanilino)-3-oxopropanoic acid is unique due to the presence of both a cyano group and an oxo group in its structure. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The specific arrangement of functional groups allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

173035-08-0

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

3-(2-cyanoanilino)-3-oxopropanoic acid

InChI

InChI=1S/C10H8N2O3/c11-6-7-3-1-2-4-8(7)12-9(13)5-10(14)15/h1-4H,5H2,(H,12,13)(H,14,15)

InChI Key

SJAZJHPDWJKZBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)CC(=O)O

Origin of Product

United States

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